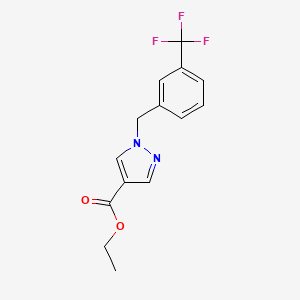
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester
Vue d'ensemble
Description
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester is a derivative of nicotinic acid, a form of vitamin B3. It possesses two trifluoromethyl groups at positions 2 and 6 of the pyridine ring and an ethyl ester group attached to the carboxylic acid group. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Méthodes De Préparation
The synthesis of 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester typically involves the esterification of 2,6-Bis-trifluoromethyl-nicotinic acid. The reaction conditions often include the use of ethanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Analyse Des Réactions Chimiques
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester undergoes several types of chemical reactions:
-
Hydrolysis: : The ester bond can be cleaved under basic or acidic conditions, releasing ethanol and 2,6-Bis-trifluoromethyl-nicotinic acid.
- :
Reaction Equation: C10H7F6NO2+H2O→C9H5F6NO4+C2H5OH
-
Substitution Reactions: : The trifluoromethyl groups might be susceptible to nucleophilic substitution reactions under specific conditions, depending on the reaction medium and nucleophile strength.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to the presence of the nicotinic acid moiety, this compound can be used in the development of new pharmaceuticals, particularly those targeting metabolic pathways involving nicotinic acid.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Material Science: The electron-withdrawing trifluoromethyl groups can influence the electronic properties of materials, making this compound useful in the development of new materials with specific electronic characteristics.
Mécanisme D'action
The mechanism by which 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester exerts its effects is not well-documented. the presence of electron-withdrawing trifluoromethyl groups at positions 2 and 6 of the pyridine ring can significantly alter the electronic properties of the molecule, potentially affecting its interactions with biological targets. The ethyl ester group can also influence the compound’s solubility and reactivity, which may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)nicotinic acid: This compound has a methyl group instead of an ethyl ester group, which can affect its solubility and reactivity.
2,5-Dichloro-6-(trifluoromethyl)nicotinic acid: This compound has chlorine atoms instead of trifluoromethyl groups, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which can enhance its lipophilicity and influence its interactions with biological targets.
Propriétés
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-4-6(9(11,12)13)17-7(5)10(14,15)16/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKKYNGCDTXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)





![4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B3039403.png)

![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3039408.png)


![2-[4-(Cyclohexyloxy)phenyl]ethylamine](/img/structure/B3039414.png)

